Cyclohexyl methyl ether

Solvent Safety Peroxide Formation Storage Stability

Cyclohexyl methyl ether (CME), a dialkyl ether with the formula C7H14O, is a colorless liquid characterized by a boiling point of 133.0±0.0 °C and a density of 0.86–0.8756 g/cm³. It serves as a non-polar aprotic solvent and a versatile intermediate in organic synthesis.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 931-56-6
Cat. No. B1265392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl methyl ether
CAS931-56-6
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCOC1CCCCC1
InChIInChI=1S/C7H14O/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3
InChIKeyGHDIHPNJQVDFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl Methyl Ether (CAS 931-56-6): Procurement-Relevant Baseline Properties


Cyclohexyl methyl ether (CME), a dialkyl ether with the formula C7H14O, is a colorless liquid characterized by a boiling point of 133.0±0.0 °C and a density of 0.86–0.8756 g/cm³ . It serves as a non-polar aprotic solvent and a versatile intermediate in organic synthesis. Its procurement is driven by specific applications where its unique cyclohexyl ring provides steric bulk, influencing solvation and reaction selectivity compared to linear or smaller cyclic ether alternatives [1].

Why Cyclohexyl Methyl Ether Cannot Be Directly Replaced by Common Analogs


Substituting Cyclohexyl Methyl Ether (CME) with common alternatives like Tetrahydrofuran (THF) or Cyclopentyl Methyl Ether (CPME) is not a viable procurement strategy due to significant differences in safety profiles and solvent properties. Direct comparisons reveal that CME does not form detectable peroxides under prolonged air exposure, a critical safety hazard inherent to THF [1]. Furthermore, solvatochromic analysis demonstrates that CME is more basic and polar than CPME, which directly impacts its solvation capacity and reaction outcomes in applications like biomass conversion and lithium battery electrolytes [1]. These quantifiable differences underscore the necessity of sourcing the specific compound for targeted industrial and research applications.

Cyclohexyl Methyl Ether (CME) Differentiation: Quantitative Comparative Evidence for Procurement


Superior Peroxide Safety Profile Relative to Tetrahydrofuran (THF)

CME exhibits a significantly reduced hazard of peroxide formation compared to THF. In a 12-week air exposure study, pure CME and a CME-based solvent mixture did not form any detectable peroxides, while THF formed peroxides rapidly under the identical conditions [1].

Solvent Safety Peroxide Formation Storage Stability

Differentiated Solvent Basicity and Polarity Compared to Cyclopentyl Methyl Ether (CPME)

Using Kamlet-Taft solvatochromic parameters, a mixture of cyclohexyl methyl ethers was determined to be more basic and polar than cyclopentyl methyl ether (CPME) [1].

Solvatochromism Kamlet-Taft Parameters Solvent Polarity

Enhanced Lithium Metal Battery Cycle Life via CME Co-Solvent

The incorporation of CME as a co-solvent in a lithium metal battery electrolyte significantly improves long-term cycling stability. A Li||LiNi0.8Co0.1Mn0.1O2 battery with the CME-modified electrolyte retained 82% of its initial capacity after 463 cycles at a 1 C rate, and 80% capacity retention after 173 cycles under extreme fast-charging conditions of 5 C [1].

Lithium Metal Battery Electrolyte Capacity Retention

High-Yield Selective Hydrogenation of Anisole to CME

CME can be synthesized with 100% yield via the selective hydrogenation of anisole using a silica-supported carboxymethyl cellulose-platinum complex (SiO2-CMC-Pt) as a catalyst [1]. This high selectivity is not always achievable with conventional catalysts, which may over-hydrogenate to cyclohexanol [2].

Catalytic Hydrogenation Anisole Reaction Yield

Procurement-Driven Application Scenarios for Cyclohexyl Methyl Ether


Safer Alternative to THF in Large-Scale Organic Synthesis and Biomass Processing

Procurement of CME is justified for applications requiring a safe, aprotic ether solvent. Its demonstrated inability to form detectable peroxides over 12 weeks of air exposure [1] provides a significant safety and logistical advantage over THF, making it a superior choice for pilot plant and industrial-scale operations where peroxide accumulation is a major hazard.

Specialized Co-Solvent for High-Performance Lithium Metal Battery Electrolytes

CME should be prioritized in the procurement of materials for next-generation lithium metal batteries. Its steric bulk, as leveraged in recent studies, reshapes the Li+ solvation environment to enable batteries with 82% capacity retention after 463 cycles at 1 C [2]. This performance metric is critical for developing batteries with long cycle life and fast-charging capabilities.

Target Intermediate for High-Yield Cyclohexane Derivatives via Selective Hydrogenation

For synthetic routes involving the hydrogenation of anisole, procuring CME is justified by its potential to be obtained in 100% yield using specific mild-condition catalysts [3]. This avoids the formation of cyclohexanol byproducts common with other catalytic systems [4], streamlining purification and improving atom economy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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